

An In-Depth Technical Guide to 4-Iodobenzaldehyde for Chemical Researchers

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Compound of Interest

Compound Name: 4-Iodobenzaldehyde

Cat. No.: B108471

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This guide provides a comprehensive overview of **4-iodobenzaldehyde**, a key reagent and intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's nomenclature, physicochemical properties, synthesis and purification protocols, and its application in significant chemical reactions.

Nomenclature and Identification

4-Iodobenzaldehyde is known by several synonyms in chemical literature and commercial databases. Accurate identification is crucial for procurement and referencing in scientific publications.

Table 1: Synonyms and Identifiers for **4-iodobenzaldehyde**

Identifier Type	Value
Systematic IUPAC Name	4-Iodobenzaldehyde
Common Synonyms	p-Iodobenzaldehyde, Benzaldehyde, 4-iodo-[1], 4-Iodobenzenecarbaldehyde
CAS Number	15164-44-0[2]
Molecular Formula	C ₇ H ₅ IO[2]
Molecular Weight	232.02 g/mol [2]
InChI Key	NIEBHDXUIJSHSL-UHFFFAOYSA-N
SMILES	O=Cc1ccc(I)cc1

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of **4-Iodobenzaldehyde** are essential for its handling, characterization, and use in quantitative studies.

Table 2: Physicochemical Properties of **4-Iodobenzaldehyde**

Property	Value	Source
Appearance	White to light yellow crystalline solid	Generic
Melting Point	78-82 °C	[3]
Boiling Point	265 °C	[3]
Density	~1.86 g/cm ³	[3]
Solubility	Insoluble in water; soluble in organic solvents like ethanol, ether, and dichloromethane.[1]	Generic

Table 3: Spectroscopic Data for **4-Iodobenzaldehyde**

Spectroscopic Technique	Characteristic Data
^1H NMR (CDCl_3)	δ 9.96 (s, 1H, -CHO), 7.92 (d, $J=8.4$ Hz, 2H, Ar-H), 7.59 (d, $J=8.4$ Hz, 2H, Ar-H)
FT-IR (KBr, cm^{-1})	~ 3070 (aromatic C-H stretch), ~ 2830 & ~ 2730 (aldehyde C-H stretch), ~ 1700 (strong, C=O stretch), ~ 1580 & ~ 1480 (aromatic C=C stretch), ~ 820 (para-substituted C-H bend)
Mass Spectrometry (EI)	M^+ at m/z 232. Key fragments at m/z 231 ($[\text{M}-\text{H}]^+$), m/z 203 ($[\text{M}-\text{CHO}]^+$), m/z 104 ($[\text{C}_7\text{H}_4\text{O}]^+$), m/z 76 ($[\text{C}_6\text{H}_4]^+$)

Experimental Protocols

Detailed methodologies for the synthesis, purification, and common reactions of **4-Iodobenzaldehyde** are provided below.

Synthesis of 4-Iodobenzaldehyde

A common method for the synthesis of **4-Iodobenzaldehyde** involves the Finkelstein-type reaction from p-bromobenzaldehyde.

Protocol: Synthesis from p-Bromobenzaldehyde

- **Reaction Setup:** In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add p-bromobenzaldehyde (10.0 g, 54 mmol), potassium iodide (81.1 g, 488 mmol), and copper(I) iodide (31.7 g, 166 mmol).
- **Solvent Addition:** Add 150 mL of freshly distilled 1,3-dimethyl-2-imidazolidinone (DMI) to the flask.
- **Inert Atmosphere:** Purge the flask with dry nitrogen gas for 15 minutes.
- **Reaction:** Heat the mixture to 200 °C with vigorous stirring for 6 hours under a nitrogen atmosphere.

- **Work-up:** After cooling to room temperature, pour the reaction mixture into a beaker containing ice and brine. Place the beaker in an ice bath for several hours to precipitate inorganic salts.
- **Filtration and Extraction:** Filter the mixture to remove the precipitated salts. Extract the filtrate with diethyl ether (3 x 100 mL).
- **Washing and Drying:** Combine the organic extracts and wash with brine (2 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.
- **Solvent Removal:** Remove the solvent under reduced pressure to yield the crude product.

Purification by Recrystallization

Purification of the crude **4-Iodobenzaldehyde** can be effectively achieved by recrystallization.

Protocol: Recrystallization

- **Solvent Selection:** A suitable solvent system for recrystallization is a mixture of ethanol and water.
- **Dissolution:** Dissolve the crude **4-Iodobenzaldehyde** in a minimal amount of hot ethanol in an Erlenmeyer flask.
- **Hot Filtration (Optional):** If insoluble impurities are present, perform a hot gravity filtration.
- **Crystallization:** Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
- **Cooling:** Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
- **Isolation:** Collect the crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of cold ethanol-water mixture.
- **Drying:** Dry the purified crystals in a desiccator or a vacuum oven at low heat.

Palladium-Catalyzed Cross-Coupling Reactions

4-Iodobenzaldehyde is an excellent substrate for various palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond.

Protocol: Suzuki-Miyaura Coupling

- **Reaction Setup:** In a round-bottom flask, combine **4-iodobenzaldehyde** (1.0 eq), an arylboronic acid (1.2 eq), and a base such as potassium carbonate (3.0 eq).
- **Catalyst and Solvent:** Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (2-5 mol%), and a suitable solvent system like a mixture of toluene and water.
- **Inert Atmosphere:** Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.
- **Reaction:** Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
- **Work-up and Purification:** After cooling, separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

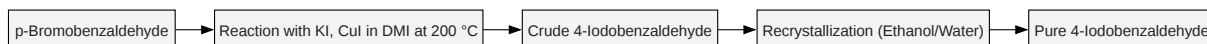
Protocol: Sonogashira Coupling

- **Reaction Setup:** To a solution of **4-iodobenzaldehyde** (1.0 eq) in a degassed solvent such as tetrahydrofuran or dimethylformamide, add a terminal alkyne (1.1 eq) and a base like triethylamine or diisopropylethylamine.
- **Catalysts:** Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).
- **Reaction:** Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.
- **Work-up and Purification:** Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride and brine, dry, and

concentrate. Purify the product by column chromatography.

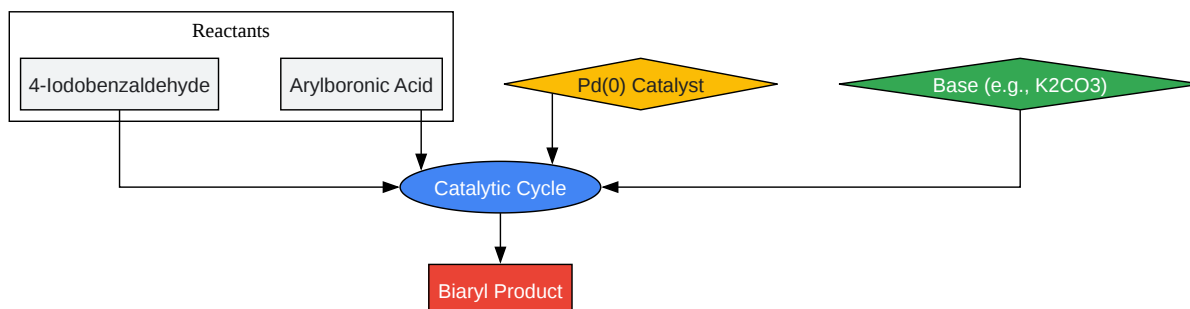
Reaction Pathways and Workflows

Visual representations of the described processes aid in understanding the logical flow and key steps.



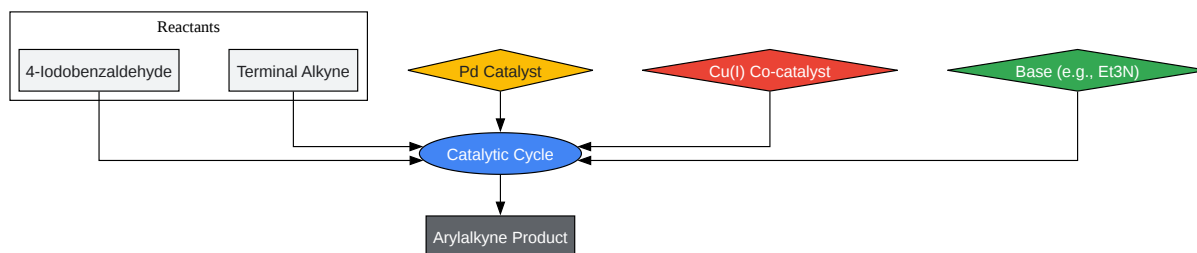
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Caption: Synthetic workflow for **4-Iodobenzaldehyde**.



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Caption: Key components of the Suzuki-Miyaura coupling.



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Caption: Core components of the Sonogashira coupling reaction.

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References

- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. www1.udel.edu [www1.udel.edu]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
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